molecular formula C12H15N3O2 B6262865 rac-(2R,3R)-N,1-dimethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxamide, trans CAS No. 1807940-73-3

rac-(2R,3R)-N,1-dimethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxamide, trans

Cat. No.: B6262865
CAS No.: 1807940-73-3
M. Wt: 233.3
InChI Key:
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Description

rac-(2R,3R)-N,1-dimethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxamide, trans is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrrolidine ring, a pyridine moiety, and various functional groups that contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,3R)-N,1-dimethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxamide, trans typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Pyridine Moiety: This step involves the incorporation of the pyridine ring into the molecule, often through a coupling reaction.

    Functional Group Modifications: Various functional groups, such as the dimethyl and oxo groups, are introduced through specific reactions like alkylation and oxidation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,3R)-N,1-dimethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxamide, trans undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its reactivity.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

rac-(2R,3R)-N,1-dimethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxamide, trans has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(2R,3R)-N,1-dimethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxamide, trans involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • rac-(2R,3R)-1-methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxamide
  • rac-(2S,3S)-1-methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxamide

Uniqueness

rac-(2R,3R)-N,1-dimethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxamide, trans is unique due to its specific stereochemistry and functional group arrangement

Properties

CAS No.

1807940-73-3

Molecular Formula

C12H15N3O2

Molecular Weight

233.3

Purity

95

Origin of Product

United States

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